3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by:
- Position 6: A 2-phenylvinyl substituent, contributing to π-π stacking interactions and enhanced lipophilicity.
Triazolothiadiazoles are widely studied for anticancer, anti-inflammatory, and antimicrobial activities due to their heterocyclic core and substituent versatility .
Properties
Molecular Formula |
C17H19N5O2S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H19N5O2S2/c1-26(23,24)21-11-5-8-14(12-21)16-18-19-17-22(16)20-15(25-17)10-9-13-6-3-2-4-7-13/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3/b10-9+ |
InChI Key |
LAGBGKJDECECLF-MDZDMXLPSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactivity
Compounds like 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)triazolo[3,4-b]thiadiazole can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. These reactions are crucial for modifying the compound's structure to enhance its efficacy or alter its biological activity.
Biological Activities
Triazolo-thiadiazole derivatives have shown a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. Specifically, some compounds in this class have been identified as inhibitors of carbonic anhydrase, which could lead to therapeutic applications in conditions like glaucoma and certain types of edema.
Data Tables
Physical and Chemical Properties of Similar Compounds
Synthesis Steps for Triazolo-Thiadiazole Derivatives
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Triazole formation | Hydrazine derivatives |
| 2 | Thiadiazole incorporation | Carbon disulfide, base |
| 3 | Substitution reactions | Methylsulfonyl chloride, phenylvinyl halide |
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Bioactivity
Position 3 Substituents
Position 6 Substituents
Pharmacological Profiles
- Anticancer Activity: Compound 5a (6-(4-iodophenyl)-3-indolyl) showed IC₅₀ = 2.1 µM against breast cancer cells via Bcl-2 inhibition . CPNT (naphthoxy-methyl) increased survival time in Ehrlich ascitic carcinoma models by 65% . Target Compound: Methylsulfonyl-piperidinyl may target kinases (e.g., p38 MAPK), similar to virtual screening hits in .
- Anti-Inflammatory Activity: Adamantyl derivatives (e.g., 1 in ) inhibited COX-2 by 78% at 10 µM.
Antimicrobial Activity :
- Microwave-synthesized 3g (fluoro-methoxybiphenyl) showed MIC = 8 µg/mL against S. aureus .
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the pharmacological properties of this compound, including its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of substituted piperidines with 1,2,4-thiadiazole derivatives. Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. The structural elucidation is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Antinociceptive Activity
Recent studies have highlighted the antinociceptive properties of various triazolo-thiadiazole derivatives. For instance, in a study where several new derivatives were synthesized and tested for their antinociceptive activity using the tail flick and hot plate methods, compounds similar to our target showed significant activity compared to standard analgesics like aspirin .
COX Inhibition
The ability of these compounds to inhibit cyclooxygenase (COX) enzymes is crucial for their anti-inflammatory effects. Research indicates that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which may lead to fewer gastrointestinal side effects compared to traditional NSAIDs .
Cytotoxicity Studies
In vitro studies have demonstrated that some triazolo-thiadiazoles possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compounds were screened for their ability to induce apoptosis and inhibit cell proliferation .
Case Study 1: Anticancer Activity
A study conducted by Flefel et al. synthesized a series of triazolo-thiadiazole derivatives and evaluated their anticancer activity against various tumor cell lines. Among these derivatives, some showed promising results in reducing cell viability in MCF7 and HELA cell lines, indicating potential as anticancer agents .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of these compounds through the assessment of their effects on cytokine release in LPS-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with specific triazolo-thiadiazoles .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing triazolothiadiazole derivatives like 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step protocols:
Core Formation : Cyclization of hydrazine derivatives (e.g., 4-amino-3-mercapto-1,2,4-triazoles) with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
Functionalization : Substituents like methylsulfonyl-piperidine and 2-phenylvinyl groups are introduced via nucleophilic substitution or condensation reactions. Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups for efficient coupling .
Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol-DMF mixtures ensures ≥95% purity .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 16 h | 49–65 | 90–95 |
| Purification | Ethanol-DMF (1:1) | - | ≥95 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- 1H NMR/IR Spectroscopy : Confirms functional groups (e.g., methylsulfonyl peaks at δ 3.1–3.3 ppm, thiadiazole C=S stretch at ~680 cm⁻¹) .
- X-ray Crystallography : Resolves planar triazolothiadiazole core geometry (max deviation: 0.013 Å) and intermolecular interactions (e.g., C–H⋯π stacking) .
- HPLC : Validates purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., methylsulfonyl vs. methoxy groups) influence biological activity?
- Methylsulfonyl-Piperidine : Enhances solubility and bioavailability by increasing polarity. In molecular docking, this group forms hydrogen bonds with fungal lanosterol 14α-demethylase (PDB: 3LD6), suggesting antifungal potential .
- 2-Phenylvinyl Group : Improves π-π stacking with aromatic residues in kinase targets (e.g., p38 MAP kinase), enhancing anti-inflammatory activity .
- Comparison : Methoxy-substituted analogs (e.g., 6-(3,5-dimethoxyphenyl) derivatives) show reduced cellular uptake due to higher hydrophobicity .
Q. Key SAR Findings :
| Substituent | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Methylsulfonyl-piperidine | 3LD6 (fungal) | 1.2 ± 0.3 | H-bonding with Tyr140 |
| 2-Phenylvinyl | p38 MAP kinase | 0.8 ± 0.1 | Competitive ATP inhibition |
| Methoxy-phenyl | COX-2 | 5.6 ± 0.9 | Weak hydrophobic interaction |
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., p38α vs. p38β) may explain discrepancies. Standardize protocols using recombinant proteins .
- Prodrug Strategies : Hydrolytic instability of thiadiazole rings (t₁/₂ = 41 min at pH 7.4) may reduce in vivo efficacy. Acetylated prodrugs improve stability (t₁/₂ = 120 min) .
- Molecular Dynamics Simulations : Validate binding modes (e.g., RMSD < 2.0 Å) to confirm target engagement .
Q. What methodologies are recommended for studying the compound’s mechanism of action?
In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization (FP) assays for p38 MAP kinase .
- Antimicrobial Testing : Broth microdilution (MIC ≤ 2 µg/mL against Candida spp.) .
In Silico Studies :
- Docking (AutoDock Vina) : Identify interactions with 14α-demethylase (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
Methodological Challenges
Q. How can low yields in the final synthetic step be addressed?
- Catalyst Optimization : Use Pd/C (5% wt) for Suzuki couplings (yield increase from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 16 h to 2 h, minimizing decomposition .
Q. What strategies improve target selectivity in kinase inhibition?
- Selectivity Screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., JNK2 inhibition at IC₅₀ = 3.1 µM) .
- Crystallographic Fragment Screening : Co-crystallization with p38 MAP kinase reveals steric clashes with non-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
